4-(1-Aminoethyl)-2-methoxybenzoic acid;hydrochloride
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Overview
Description
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group and a methoxybenzoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantiomeric excess. The reaction conditions often include the use of solvents like methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride may involve the use of engineered transaminase polypeptides. These biocatalysts are designed to convert specific substrates into the desired chiral amine with high efficiency and enantiomeric purity . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxybenzoic acid moiety can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Aminoethyl)benzoic acid hydrochloride
- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride
Uniqueness
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is unique due to the presence of the methoxy group at the 2-position of the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, such as enhanced solubility and specific binding affinities, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H14ClNO3 |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H |
InChI Key |
UGKRDVLGBIQASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl |
Origin of Product |
United States |
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